![molecular formula C9H7N3O2 B2421863 4-(2-nitrophenyl)-1H-pyrazole CAS No. 1022318-67-7](/img/structure/B2421863.png)
4-(2-nitrophenyl)-1H-pyrazole
Overview
Description
The compound “4-(2-nitrophenyl)-1H-pyrazole” likely belongs to a class of organic compounds known as nitrobenzenes . These are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group .
Synthesis Analysis
While specific synthesis methods for “4-(2-nitrophenyl)-1H-pyrazole” were not found, similar compounds are often synthesized through reactions involving nitrophenols . For instance, the synthesis of 2-amino-4-methylpyridinium-4-hydroxybenzolate involved the reaction of 4,5-dimethyl-2-nitrophenol with phosgene .Molecular Structure Analysis
The molecular structure of “4-(2-nitrophenyl)-1H-pyrazole” would likely involve a benzene ring with a nitro group and a pyrazole ring. The exact structure would depend on the specific positions of these groups .Scientific Research Applications
Nonlinear Optical Applications
The compound can be used in the synthesis of organic nonlinear optical (NLO) single crystals . These crystals are grown by a slow solvent evaporation (SSE) method and belong to a centrosymmetric space group in a monoclinic crystal system . They have applications in optoelectronics devices .
Microfluidic Synthesis
The compound can be used in microfluidic synthesis . Microfluidic systems provide higher control over the growth, nucleation, and reaction conditions compared with traditional large-scale synthetic methods . This makes it a crucial technique for the quick, affordable, and efficient manufacture of organic and organometallic compounds with complicated characteristics and functions .
Insecticide Analysis
The compound can be used in the analysis of various insecticides and pesticides. Techniques have been applied to determine similar compounds in soil and plant tissues.
Synthesis of Poly (oxyethylene) Modified Dextrans
The compound can be used in the synthesis of poly (oxyethylene) modified dextrans . This has potential applications in the field of biotechnology and medicine .
Preparation of Heterobifunctional Cross-linker
The compound can be used to prepare a cleavable, heterobifunctional cross-linker for reversible conjugation of amines to thiol-modified DNA . This has potential applications in the field of molecular biology and genetics .
Safety and Hazards
properties
IUPAC Name |
4-(2-nitrophenyl)-1H-pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-12(14)9-4-2-1-3-8(9)7-5-10-11-6-7/h1-6H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKKJSANXASGJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CNN=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-nitrophenyl)-1H-pyrazole |
Synthesis routes and methods
Procedure details
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